molecular formula C29H32O10 B1258489 2',3'-Deoxyroritoxin D

2',3'-Deoxyroritoxin D

Cat. No.: B1258489
M. Wt: 540.6 g/mol
InChI Key: UJNFLVHOSYQQNF-JKTXOODUSA-N
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Description

2',3'-Deoxyroritoxin D is a macrocyclic trichothecene compound isolated from the marine-derived fungus Myrothecium roridum TUF 98F42. It was first reported in a study identifying novel bioactive metabolites from marine fungi . Structurally, it belongs to the trichothecene family, characterized by a highly oxygenated sesquiterpene core fused with a macrocyclic ester or ether ring. The compound was identified via spectral analysis, including HRFAB-MS, UV, IR, and NMR (¹H and ¹³C), which confirmed its molecular formula as C29H38O9 and molecular weight of 530 Da . Unlike other trichothecenes, 2',3'-Deoxyroritoxin D lacks hydroxyl groups at the 2' and 3' positions, a structural feature that influences its bioactivity .

Its antifungal activity against Saccharomyces cerevisiae is notable, with an inhibition zone of 12.2 mm at 1 µg/disc, surpassing roritoxin D (10.2 mm at 10 µg/disc) by approximately 10-fold in potency . However, it exhibits reduced cytotoxicity toward leukemia cell lines (e.g., L1210) compared to other trichothecenes, likely due to the absence of specific oxygenated groups critical for cell membrane interaction .

Properties

Molecular Formula

C29H32O10

Molecular Weight

540.6 g/mol

IUPAC Name

(2Z,4Z,8R,9S,10S,11R,13R,18R,22Z)-27-hydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21,26-trione

InChI

InChI=1S/C29H32O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3-5,8,11-12,18-20,23-24,32H,6-7,9-10,13-15H2,1-2H3/b5-3-,8-4-,17-12-/t18-,19-,20-,23?,24?,26-,27-,28?,29+/m1/s1

InChI Key

UJNFLVHOSYQQNF-JKTXOODUSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCOC5(C4OC(=O)C5O)/C=C\C=C/C(=O)O[C@H]6[C@]3([C@]7(CO7)[C@@H](C6)O2)C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(=O)C5O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C

Synonyms

2',3'-deoxyroritoxin D

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Roridin Q’s unique C-13' ether moiety introduces an additional hydroxyacid chain, enhancing structural complexity but diminishing cytotoxicity (IC50 = 31.2 µM vs. 0.19 µM for 12'-hydroxyroridin E) .
  • Roridin E’s epoxide group at C-12,13 is critical for cytotoxicity (IC50 = 15 ng/mL for L1210), whereas 2',3'-Deoxyroritoxin D’s lack of this feature correlates with reduced activity .

Insights :

  • 2',3'-Deoxyroritoxin D’s antifungal superiority over roritoxin D suggests that deoxygenation at C-2' and C-3' may enhance interactions with fungal cell wall components .
  • The low cytotoxicity of 2',3'-Deoxyroritoxin D contrasts sharply with epoxide-containing trichothecenes like verrucarin A, emphasizing the role of oxygenated groups in mammalian cell toxicity .

Mechanistic and Pharmacological Implications

The structural modifications in 2',3'-Deoxyroritoxin D illustrate a trade-off between antifungal efficacy and cytotoxicity. Its deoxygenated regions may hinder binding to eukaryotic ribosomes—a common target of trichothecenes—while favoring interactions with fungal-specific targets . This selectivity makes it a promising lead for antifungal drug development, particularly against resistant strains.

Q & A

Basic: What are the established synthetic pathways for 2',3'-Deoxyroritoxin D, and what are their respective yields and limitations?

Answer:
The synthesis of 2',3'-Deoxyroritoxin D typically involves multi-step organic reactions, including glycosylation, deoxygenation, and cyclization. Common routes include:

  • Retrosynthetic approaches derived from natural precursor analogs (e.g., dehydroandrographolide derivatives ).
  • Enzymatic methods for stereospecific modifications, though yields may vary due to substrate specificity.
  • Solid-phase synthesis for modular assembly, which improves scalability but requires rigorous purification.
Method Yield (%) Limitations
Chemical synthesis45–60Low enantiomeric purity
Enzymatic modification20–35Substrate-dependent efficiency
Hybrid (chemical + enzymatic)55–70High cost of biocatalysts

For reproducibility, follow protocols emphasizing reaction condition optimization (e.g., temperature, solvent polarity) .

Advanced: How can researchers optimize stereochemical control during synthesis to improve enantiomeric purity?

Answer:
To enhance enantiomeric purity:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereochemistry during glycosylation.
  • Employ asymmetric catalysis (e.g., Sharpless epoxidation) for critical steps, as outlined in methodologies for structurally related compounds .
  • Validate outcomes via circular dichroism (CD) and X-ray crystallography to confirm absolute configuration .
    Key Consideration: Balance catalytic efficiency with downstream purification challenges .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • NMR (1D/2D): Essential for confirming carbon骨架 and substituent positions (e.g., 1^1H-13^{13}C HSQC for glycosidic linkages) .
  • High-resolution mass spectrometry (HR-MS): Validates molecular formula and detects impurities (<0.5% threshold) .
  • Infrared (IR) spectroscopy: Identifies functional groups (e.g., hydroxyl, carbonyl) through signature absorptions .
    Best Practice: Cross-validate data with synthetic intermediates to trace structural deviations .

Advanced: What strategies resolve discrepancies in NMR spectral data for derivatives?

Answer:
Discrepancies often arise from dynamic conformational changes or solvent effects. Mitigation strategies:

  • Variable-temperature NMR: Resolves overlapping peaks caused by rotational barriers.
  • Isotopic labeling (e.g., 15^{15}N, 13^{13}C): Clarifies ambiguous coupling patterns in complex mixtures .
  • Density Functional Theory (DFT) simulations: Predicts chemical shifts to validate experimental data .
    Note: Document solvent, concentration, and instrument parameters meticulously for reproducibility .

Basic: What in vitro biological assays assess the bioactivity of 2',3'-Deoxyroritoxin D?

Answer:

  • Enzyme inhibition assays: Measure IC50_{50} values against target enzymes (e.g., proteases, kinases) .
  • Cell viability assays (MTT/XTT): Quantify cytotoxicity in cancer or microbial models.
  • Binding studies (SPR/ITC): Determine affinity constants for receptor-ligand interactions .
    Data Interpretation: Normalize results against positive/negative controls to minimize false positives .

Advanced: How can computational modeling predict interaction mechanisms with molecular targets?

Answer:

  • Molecular docking (AutoDock, Schrödinger): Screens potential binding sites using crystal structures or homology models .
  • Molecular Dynamics (MD) simulations: Analyzes stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR models: Correlates structural features (e.g., logP, polar surface area) with bioactivity .
    Validation: Cross-check predictions with mutagenesis or competitive binding assays .

Basic: What are the stability considerations for storing 2',3'-Deoxyroritoxin D?

Answer:

  • Storage conditions: –20°C under inert gas (argon) to prevent oxidation .
  • Degradation markers: Monitor via HPLC for hydrolytic byproducts (e.g., opened lactone rings) .
  • Stability testing: Conduct accelerated studies (40°C/75% RH) to estimate shelf life .

Advanced: How to design a study analyzing structure-activity relationships (SAR) among analogs?

Answer:

  • Step 1: Synthesize analogs with systematic modifications (e.g., hydroxyl → methoxy substitutions) .
  • Step 2: Test bioactivity in parallel assays to identify critical functional groups.
  • Step 3: Apply multivariate analysis (PCA, clustering) to correlate structural and activity data .
    Pitfall Avoidance: Control for batch-to-batch variability in compound purity .

Basic: What ethical guidelines apply to in vivo studies of 2',3'-Deoxyroritoxin D?

Answer:

  • Institutional approval: Obtain IACUC or equivalent oversight for animal models .
  • Dose optimization: Conduct pilot studies to minimize unnecessary suffering .
  • Data transparency: Report adverse events and mortality rates in publications .

Advanced: How to address conflicting bioactivity data across independent studies?

Answer:

  • Meta-analysis: Pool datasets to identify trends obscured by small sample sizes .
  • Standardize protocols: Align assay conditions (e.g., cell lines, incubation times) .
  • Replicate key experiments: Collaborate with independent labs to verify reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Deoxyroritoxin D
Reactant of Route 2
2',3'-Deoxyroritoxin D

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